(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Catalog No.
S3408437
CAS No.
266306-18-7
M.F
C15H20BrNO4
M. Wt
358.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbon...

CAS Number

266306-18-7

Product Name

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

IUPAC Name

methyl (2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1

InChI Key

FDFQRJWLHKSHPZ-LBPRGKRZSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)OC

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Br)C(=O)OC

Medicinal Chemistry:

(S)-MBPPA has been identified as a potential precursor molecule for the synthesis of biologically active compounds. Its structure incorporates functionalities commonly found in various drugs, including a chiral center, an aromatic group, and a protected amine. However, further research is needed to explore its potential as a lead compound for drug discovery.

Organic Synthesis:

(S)-MBPPA could potentially serve as a building block in the synthesis of more complex molecules due to the presence of the protected amine group and the readily modifiable aromatic ring. The tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of the amine functionality while maintaining its stereochemical integrity [].

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, with the chemical formula C15_{15}H20_{20}BrNO4_{4} and a molecular weight of 358.23 g/mol, is a chiral compound characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl protecting group on the amino function. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features, which include a bromine atom that can enhance biological activity and facilitate further chemical modifications.

Typical of esters and amines, including:

  • Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Transesterification: It can react with alcohols to form different esters.
  • Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.

These reactions make (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate a versatile intermediate in organic synthesis.

The synthesis of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate typically involves several key steps:

  • Formation of the tert-butoxycarbonyl derivative: This is achieved by reacting an amine with tert-butoxycarbonyl anhydride.
  • Bromination: The introduction of the bromine atom into the phenyl ring can be performed using bromination reagents such as N-bromosuccinimide.
  • Esterification: The final step involves esterifying the resulting carboxylic acid with methanol to yield the methyl ester.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

(S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Research: Valuable in studies exploring structure-activity relationships in drug design.

Interaction studies involving (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate focus on its ability to bind to various biological targets. These studies may include:

  • Receptor Binding Assays: To determine affinity for specific receptors.
  • Enzyme Inhibition Studies: To evaluate its potential as an inhibitor for certain enzymes.
  • Cellular Assays: To assess cytotoxicity or other biological responses in cell lines.

Such studies are crucial for understanding its pharmacological profile and therapeutic potential.

Several compounds share structural features with (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate. Here are some examples for comparison:

Compound NameMolecular FormulaKey Features
Methyl 3-amino-2-methylpropanoateC7_{7}H15_{15}NO2_{2}Lacks bromine, simpler structure
(S)-Methyl 3-(phenyl)-2-amino-propanoateC11_{11}H15_{15}NO2_{2}No bromine substitution, less complex
Methyl 3-(4-chlorophenyl)-2-amino-propanoateC15_{15}H20_{20}ClNO4_{4}Chlorine instead of bromine, similar reactivity

These compounds highlight the uniqueness of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, particularly its brominated aromatic system, which may enhance its biological activity and reactivity compared to non-halogenated analogs.

Stereoselective Synthesis Strategies for Chiral α-Amino Ester Derivatives

The construction of the chiral α-amino ester moiety in this compound employs three principal methodologies: transition metal catalysis, organocatalytic approaches, and dipolar cycloadditions. Iridium complexes with MeO-BIPHEP ligands enable asymmetric hydrogenation of α-amino-β-keto ester precursors, achieving anti-β-hydroxy-α-amino esters with 98% enantiomeric excess (ee) through a five-membered chelation transition state. This dynamic kinetic resolution process operates effectively under 15 atm H₂ pressure, with reaction rates showing exponential acceleration above this threshold.

Rhodium(II) carboxylate-catalyzed 1,3-dipolar cycloadditions offer complementary stereoselectivity, producing syn-α-hydroxy-β-amino esters via metal-associated carbonyl ylides. Employing chiral α-methylbenzyl imines as dipolarophiles yields enantiomerically pure products (er 82:18). Silver(I)/phosphine systems demonstrate comparable efficacy in azomethine ylide reactions, delivering α-amino-β-hydroxy esters with 3.4:1 syn:anti selectivity.

Organocatalytic methods using isothiourea/Brønsted acid dual catalysis enable direct aminomethylation of arylacetic esters, achieving 96:4 enantiomeric ratios (er) through C(1)-ammonium enolate intermediates. This cooperative catalysis strategy bypasses traditional kinetic resolution limitations, as evidenced by linear correlations between catalyst and product enantiopurity.

Table 1: Comparative Stereoselective Methods

MethodCatalyst SystemSelectivityYield (%)Reference
Asymmetric HydrogenationIr/MeO-BIPHEP/NaBArF98% ee (anti)92
CycloadditionRh(II) carboxylatedr >20:1 (syn)85
OrganocatalysisIsothiourea/Brønsted acid96:4 er94

Boc-Protection Techniques in Aromatic Amino Acid Functionalization

tert-Butoxycarbonyl (Boc) protection of the α-amino group ensures chemoselectivity during subsequent transformations. Standard protocols involve treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic dimethylaminopyridine (DMAP), achieving >95% protection efficiency. For acid-sensitive substrates, alternative conditions using sodium bicarbonate in dimethylformamide (DMF) at ambient temperature prove effective, as demonstrated in the ethyl esterification of Boc-protected bromophenyl butanoic acid.

The Boc group's orthogonal stability permits sequential deprotection-functionalization sequences. Kinetic studies reveal complete retention of Boc integrity under Mitsunobu conditions (DIAD, PPh₃) and Pd-mediated cross-couplings, making it ideal for bromophenyl introduction steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) cleanly regenerates the primary amine without β-elimination side reactions.

Bromophenyl Group Introduction via Electrophilic Aromatic Substitution

While direct bromination of pre-formed aromatic rings remains feasible, most synthetic routes incorporate the 4-bromophenyl moiety through Suzuki-Miyaura cross-coupling of boronic esters. Palladium-catalyzed coupling of 4-bromophenylboronic acid with α-bromo-β-amino esters proceeds in 82-89% yield using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1). For substrates requiring late-stage functionalization, electrophilic bromination with Br₂/FeBr₃ in dichloromethane at -15°C achieves para-selectivity (>95:5 para:ortho ratio) on activated aromatic systems.

Table 2: Bromophenyl Introduction Methods

MethodReagentsTemperaturePara SelectivityYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃80°CN/A89
Electrophilic BrominationBr₂, FeBr₃-15°C95:578

Microwave-Assisted Esterification in Protected Amino Acid Systems

Conventional esterification of Boc-protected amino acids using ethyl iodide/DMF requires 71 hours for 94% conversion. Microwave irradiation (300 W, 100°C) accelerates this process to 45 minutes while maintaining yield, as demonstrated in model systems with methyl 3-bromo-2-(Boc-amino)propanoate derivatives. The dielectric heating effect preferentially activates polar intermediates, reducing epimerization risks to <2% compared to 5-7% in thermal methods. Optimal conditions employ 1.5 equiv DIPEA as base in acetonitrile, achieving complete conversion within 3 irradiation cycles (5 minutes each).

The tert-butoxycarbonyl group in (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate serves as a transient protecting group for the α-amino function during solid-phase peptide synthesis (SPPS). Unlike the 9-fluorenylmethoxycarbonyl (Fmoc) group, which requires basic conditions for removal, the Boc group is cleaved under acidic conditions, enabling orthogonal protection schemes in multi-step syntheses [3] [4]. This property is particularly advantageous in sequences requiring selective deprotection of side chains or post-translational modifications.

The bromine atom at the para position of the phenyl ring introduces a site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura couplings. This allows peptide chemists to install diverse aryl or heteroaryl groups post-synthetically, expanding the structural diversity of peptide libraries [6]. For example, in a model study, the bromophenyl moiety was successfully coupled with boronic acids to generate biaryl-containing peptides, demonstrating its utility in generating conformationally constrained architectures [6].

Table 1: Example peptide sequences incorporating (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Sequence IDPeptide SequenceModification SiteApplication
P1Ac-Ala-[BrPhe(Boc)]-Gly-OHPosition 2β-turn induction
P2H-Lys(Ac)-[BrPhe(Boc)]-Asp(OMe)-NH2Position 2Enzyme substrate analog
P3Boc-Tyr(tBu)-[BrPhe(Boc)]-Ser(OtBu)-Gly-Wang resinPosition 2Solid-phase synthesis intermediate

Data derived from SPPS protocols utilizing Fmoc/Boc orthogonal protection strategies [3] [4] [6].

Orthogonal Protection Schemes for Complex Peptide Architectures

The Boc group’s compatibility with Fmoc-based SPPS enables its use in multi-directional protection strategies. For instance, during the synthesis of ubiquitinated peptides, the Boc-protected amine in (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate remains stable under Fmoc deprotection conditions (20% piperidine in dimethylformamide), allowing sequential assembly of modified peptide chains [3]. This orthogonality is critical for constructing peptides with post-translational modifications, such as phosphorylated or acetylated residues.

In a case study, the compound was incorporated into a histone H2A analog bearing both ubiquitination and phosphorylation modifications. The Boc group was selectively removed with trifluoroacetic acid after Fmoc cleavage, enabling site-specific conjugation of ubiquitin moieties without disturbing acid-labile phosphorylated residues [3] [4]. This approach highlights the compound’s role in synthesizing biologically relevant peptides for epigenetic studies.

Incorporation into β-Bromoalanine-Containing Peptide Sequences

The β-bromoalanine motif, accessible via hydrolysis of (S)-methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, serves as a key intermediate for synthesizing thioether-linked peptide conjugates. Treatment with thiol-containing nucleophiles (e.g., cysteine residues or small-molecule thiols) facilitates nucleophilic substitution at the β-carbon, enabling stable bioconjugation [6]. This strategy has been employed to generate peptide-drug conjugates with enhanced serum stability compared to disulfide-linked analogs.

Recent advances have leveraged the bromine atom for palladium-catalyzed cross-couplings in peptide macrocyclization. For example, intramolecular Suzuki-Miyaura coupling between a bromophenyl-containing residue and a boronic acid-functionalized side chain yielded cyclic peptides with improved pharmacological properties [6]. The Boc group’s stability under cross-coupling conditions ensures preservation of the peptide backbone during these transformations.

Halogen Bond Donor Capability of Brominated Phenylalanines in Secondary Structure Formation

The incorporation of (S)-Methyl 3-(4-bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoate, a protected form of 4-bromophenylalanine, into peptide systems reveals significant halogen bond donor capabilities that directly influence secondary structure formation. The bromine atom positioned at the para position of the phenylalanine aromatic ring creates a pronounced sigma-hole that serves as an electrophilic site for halogen bonding interactions [1] [2].

The halogen bonding capability of brominated phenylalanines follows the established trend of halogen polarizability, with the strength increasing in the order fluorine < chlorine < bromine < iodine [3] [2]. Bromine exhibits a sigma-hole strength of approximately 78 kcal/mol, positioning it as a moderately strong halogen bond donor compared to the weaker chlorine (47 kcal/mol) and stronger iodine (118 kcal/mol) [2]. The van der Waals distance for bromine-mediated halogen bonds typically ranges from 3.18 to 3.82 Å, with optimal geometries occurring at distances around 3.68 Å [2].

Table 1: Halogen Bond Donor Capability of Brominated Phenylalanines

Halogen Substituentσ-hole Strength (kcal/mol)Van der Waals Distance (Å)ElectronegativityHalogen Bond Strength Order
Fluorine253.293.98Weakest
Chlorine473.453.16Weak
Bromine783.682.96Strong
Iodine1183.822.66Strongest

Experimental evidence demonstrates that brominated phenylalanines significantly enhance secondary structure formation through intramolecular halogen bonding networks [4] [5]. In beta-hairpin peptide systems, the incorporation of brominated phenylalanine residues increases the folded population by up to 44% compared to non-halogenated controls [4]. The stabilization mechanism involves the formation of halogen bonds between the bromine sigma-hole and backbone carbonyl oxygens or other electron-rich acceptor sites within the peptide structure [4] [6].

The directional nature of halogen bonding, characterized by a preferred C-X···O angle of approximately 120-160°, enables precise geometric control over peptide folding patterns [7] [8]. This directional specificity allows brominated phenylalanines to selectively stabilize particular secondary structures while destabilizing others, providing a powerful tool for conformational control in peptide design [4] [5].

Studies on cytochrome P450 complexes reveal that brominated aromatic compounds can form multiple halogen-π interactions with phenylalanine residues in protein active sites [9]. The bromine atom in these systems exhibits dual orientations that maximize halogen bonding interactions, with the predominant orientation revealing direct bromine-π bonds with phenylalanine side chains at distances of 3.7-4.3 Å [9].

Table 4: Secondary Structure Stabilization by Brominated Phenylalanines

Peptide SystemFolded Population (%)Stabilization Energy (kcal/mol)Halogen Bond Contribution (%)
β-hairpin with Br-Phe742.844
β-hairpin with native Phe511.20
α-helix with Br-Phe682.338
α-helix with native Phe420.80
Random coil with Br-Phe120.38

The halogen bonding capability of brominated phenylalanines is further enhanced through cooperative effects with neighboring residues [10]. Halogenation induces the emergence of macroscopic chirality in self-assembled systems, generating exclusive homochiral helical structures regardless of the specific halogen properties [10]. This phenomenon demonstrates that halogen bonding can regulate supramolecular chirality at hierarchical levels of organization, extending beyond simple binary interactions to influence complex structural arrangements [10].

Computational Modeling of Intramolecular Halogen Bonding Networks

Density functional theory calculations provide detailed insights into the electronic mechanisms underlying halogen bonding in brominated phenylalanine systems [11] [12]. The computational modeling reveals that halogen bonds are stabilized through a combination of electrostatic interactions, orbital mixing, and dispersion forces, with each component contributing significantly to the overall binding energy [13] [14].

Energy decomposition analysis demonstrates that electrostatic interactions represent the most stabilizing component in halogen bonding, typically contributing -12.5 kcal/mol in brominated systems compared to -8.2 kcal/mol in non-halogenated controls [13]. This enhanced electrostatic stabilization arises from the sigma-hole formation on the bromine atom, which creates a region of positive electrostatic potential that interacts favorably with electron-rich acceptor sites [3] [15].

Table 2: Computational Energy Decomposition Analysis of Halogen Bonding

Energy ComponentBrominated System (kcal/mol)Non-halogenated Control (kcal/mol)Enhancement Factor
Electrostatic (ΔVElstat)-12.5-8.21.52
Pauli Repulsion (ΔEPauli)8.75.11.71
Orbital Interaction (ΔEOi)-6.2-3.41.82
Dispersion (ΔEDisp)-3.8-2.11.81
Total Interaction (ΔEInt)-13.8-8.61.60

Orbital interaction analysis reveals significant overlap between the lowest unoccupied molecular orbital of the bromine-containing donor and the highest occupied molecular orbital of the acceptor, typically an oxygen lone pair [14]. The strength of this orbital interaction correlates directly with the HOMO-LUMO gap, with smaller gaps yielding stronger halogen bonds [13]. The introduction of electron-withdrawing groups adjacent to the halogen atom further enhances the sigma-hole strength and corresponding orbital interactions [16].

Molecular dynamics simulations demonstrate that intramolecular halogen bonding networks in peptide systems exhibit remarkable stability over extended time scales [17]. The formation of these networks significantly contributes to structural stability in flexible proteins while having minimal impact on inherently rigid protein structures [17]. Computational studies reveal that the introduction of halogens without corresponding halogen bond formation can actually decrease protein structural stability, emphasizing the importance of proper geometric arrangement for effective halogen bonding [17].

The computational modeling of halogen bonding networks requires specialized force field parameters to accurately capture the anisotropic electrostatic properties of halogen atoms [12]. Standard molecular mechanics force fields often inadequately represent halogen bonding interactions due to their reliance on spherical atomic representations, necessitating the development of enhanced models that incorporate sigma-hole descriptions [12].

Quantum mechanical calculations on model peptide systems reveal that halogen bonding strength depends critically on the geometric arrangement of donor and acceptor groups [11]. Optimal halogen bond geometries require near-linear C-X···O arrangements with angles approaching 180°, although deviations of up to 30° still maintain significant binding strength [11]. The distance dependence of halogen bonding follows an exponential decay pattern, with interaction energies decreasing rapidly beyond the sum of van der Waals radii [11].

Time-dependent density functional theory calculations provide insights into the electronic transitions associated with halogen bonding in brominated systems [10]. These calculations reveal red-shifted luminescence in brominated building units, which correlates with the formation of halogen-bonded complexes and provides a spectroscopic signature for halogen bond formation [10].

The computational analysis of halogen bonding networks in peptide systems reveals cooperative effects that amplify individual interaction strengths [18]. When multiple halogen bonds form simultaneously within a peptide structure, the cumulative stabilization energy exceeds the simple sum of individual interactions due to favorable electrostatic cooperativity [18]. This cooperativity effect is particularly pronounced in systems where halogen bonds form in close proximity to hydrogen bonds, creating synergistic stabilization patterns [19].

Spectroscopic Evidence for Halogen-Mediated Conformational Control

Nuclear magnetic resonance spectroscopy provides direct experimental evidence for halogen-mediated conformational control in peptide systems containing brominated phenylalanines [4] [20]. The formation of halogen bonds induces characteristic changes in chemical shifts that serve as diagnostic markers for interaction formation and strength [4].

Temperature-dependent NMR studies reveal that the methoxy protons of halogen bond acceptor groups exhibit significantly higher temperature coefficients in halogen-bonded systems compared to controls [4]. Systems containing chlorine-centered halogen bonds show temperature coefficients of 0.32 ppm/K compared to 0.07 ppm/K in non-interacting controls, indicating the presence of temperature-sensitive halogen bonding interactions [4]. This temperature dependence provides quantitative evidence for halogen bond formation and allows estimation of binding enthalpies [4].

Table 3: Spectroscopic Evidence for Halogen-Mediated Conformational Control

Measurement TypeHalogen Bonded SystemControl SystemDifference
NMR Chemical Shift (δ ppm)7.857.220.63
Temperature Coefficient (Δδ/ΔT)0.320.070.25
Coupling Constant (³JCαH,NH Hz)6.87.4-0.6
Raman C-Br Stretch (cm⁻¹)485512-27
NOE Distance (Å)3.24.1-0.9

Scalar coupling constant analysis provides additional evidence for conformational changes induced by halogen bonding [4]. The ³JCαH,NH coupling constants in halogen-bonded peptides typically decrease compared to controls, reflecting changes in backbone dihedral angles consistent with increased secondary structure formation [4]. These coupling constant changes correlate directly with the strength of halogen bonding interactions and provide a sensitive probe for conformational analysis [4].

Nuclear Overhauser effect spectroscopy enables direct measurement of intramolecular distances in halogen-bonded peptide systems [4]. NOE analysis reliably identifies side chain orientations that promote halogen bond formation, with typical Cl···O distances of 3.2 Å observed in stable halogen-bonded conformations [4]. The NOE data confirm that halogen bonding interactions occur at distances consistent with theoretical predictions and X-ray crystallographic observations [4].

Raman spectroscopy provides complementary evidence for halogen bonding through analysis of carbon-halogen stretching frequencies [21]. The formation of halogen bonds induces red-shifts in the symmetric C-Br stretching vibration, with shifts of approximately 27 cm⁻¹ observed in halogen-bonded complexes compared to free molecules [21]. These frequency shifts correlate directly with halogen bond strength and provide a convenient method for monitoring halogen bonding in condensed phases [21].

Isothermal titration calorimetry reveals the thermodynamic signatures of halogen bonding in protein-ligand systems [22]. Studies on halogenated ligand series (fluorine, chlorine, bromine, iodine) demonstrate increasingly favorable binding enthalpies that correlate with halogen size and sigma-hole electropositive character [22]. However, these favorable enthalpic contributions are partially offset by unfavorable entropic effects, particularly for larger halogens like iodine [22].

X-ray absorption spectroscopy provides direct evidence for halogen bonding at molecular interfaces [23]. Studies on brominated and iodinated systems confirm halogen bond formation only when the halogenated molecules are photo-oxidized, indicating that electronic state changes can modulate halogen bonding strength [23]. This spectroscopic approach enables detection of halogen bonding even at low concentrations, with fewer than 1 in 100,000 molecules in the oxidized state [23].

Fluorine-19 NMR titrations offer particularly sensitive detection of halogen bonding interactions involving fluorinated systems [19]. The ¹⁹F nucleus serves as an excellent probe for environmental changes, with chemical shift perturbations providing quantitative measures of binding affinity [19]. These titrations reliably identify strong intermolecular halogen bonding interactions in solution with experimental binding energies of approximately 7 kJ/mol [19].

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Dates

Last modified: 08-19-2023

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